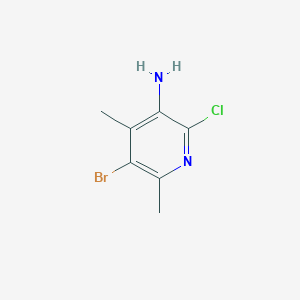

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Description

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and methyl groups at positions 4 and 6 on the pyridine ring. Key properties, such as solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane), can be extrapolated from related pyridine derivatives .

Properties

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGHURIMDJNGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method is the bromination and chlorination of 4,6-dimethylpyridin-3-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Types of Reactions

The compound participates in several types of chemical reactions:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Medicinal Chemistry

Potential Pharmacophore

Research has indicated that this compound may act as a pharmacophore in drug development. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents.

Case Studies

Several studies have explored its biological activities:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents .

Material Science

Synthesis of Novel Materials

In material science, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique halogenation pattern provides a platform for synthesizing novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate formed from this compound .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The chlorine at position 2 in the target compound enhances electrophilic aromatic substitution reactivity compared to derivatives with halogens at positions 3 or 6 .

Electronic Effects: The electron-withdrawing bromine and chlorine substituents polarize the pyridine ring, increasing acidity at the NH₂ group compared to non-halogenated analogs .

Applications :

Biological Activity

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₇H₈BrClN₂ and a molecular weight of approximately 206.47 g/mol, it features a pyridine ring substituted with bromine, chlorine, and methyl groups, as well as an amine group. This unique structure may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell proliferation and survival. Preliminary studies indicate that this compound exhibits promising inhibitory effects on PI3Kα with IC₅₀ values in the low micromolar range, suggesting its potential application in cancer therapy .

Anticancer Activity

Research has shown that this compound can inhibit the activity of PI3Kα kinase effectively. The stereochemistry of related compounds has also been examined to determine how it influences biological activity and binding affinity . The compound's structural features may contribute to various other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural similarities to other halogenated aromatic amines suggest that it may possess significant antimicrobial activity, although specific data on this aspect is still emerging .

Synthesis Methods

Several synthesis methods have been developed for this compound. Notable methods include:

- Electrophilic Chlorination : Starting from 5-bromo-2-methylpyridin-3-amine.

- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing arylboronic acids .

These methods have demonstrated scalability, yielding approximately 24% in batch production.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and similarity indices of compounds related to this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Bromo-2-chloro-4-methylpyridin-3-amine | Bromine and chlorine substitutions | 0.84 |

| 5-Bromo-2-chloro-3-methylpyridine | Methyl substitution at position 3 | 0.82 |

| 2-Chloro-3,5-dibromo-4-methylpyridine | Multiple bromine substitutions | 0.82 |

| 4-(Bromomethyl)-2-chloropyridine hydrobromide | Bromomethyl and chloro groups | 0.85 |

| 5-Bromo-2-chloro-pyridine | Simplified structure with fewer substituents | 0.86 |

This comparison highlights the unique combination of halogen atoms and methyl groups in the target compound, which may enhance its significance in medicinal chemistry compared to similar compounds .

Case Studies

Recent studies have focused on the pharmacological potential of pyridine derivatives, including derivatives of this compound. In one study, the compound was evaluated for its anti-thrombolytic and biofilm inhibition activities alongside other pyridine derivatives . The findings indicated that structural modifications significantly impacted biological efficacy.

Q & A

Q. Q: What are reliable synthetic routes for preparing 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine?

A: A common approach involves regioselective halogenation and amination of pre-functionalized pyridine precursors. For example:

- Start with 4,6-dimethylpyridin-3-amine, introduce bromine at position 5 via electrophilic substitution under controlled conditions (e.g., using NBS or Br₂ with a Lewis acid catalyst).

- Subsequent chlorination at position 2 can be achieved using POCl₃ or SOCl₂, ensuring steric effects from methyl groups are minimized .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended. Confirm purity using HPLC (>95%) and characterize via H/C NMR, noting methyl group signals at δ ~2.3–2.5 ppm and aromatic protons at δ ~6.8–7.2 ppm .

Advanced Synthesis: Addressing Regioselectivity Challenges

Q. Q: How can regioselectivity issues during bromination be resolved in this compound?

A: The methyl groups at positions 4 and 6 create steric hindrance, complicating bromination. To enhance regioselectivity:

- Use directing groups (e.g., temporary protection of the amine with Boc) to steer bromine to position 4.

- Optimize reaction temperature (e.g., 0°C to −20°C) and solvent polarity (e.g., DCM or acetonitrile) to slow reaction kinetics and favor the desired product .

- Monitor reaction progress via TLC and LC-MS to detect intermediates. If competing products form, employ recrystallization in ethanol/water mixtures for isolation .

Structural Confirmation and Data Contradictions

Q. Q: How should researchers resolve conflicting NMR data for this compound?

A: Discrepancies in aromatic proton splitting patterns may arise from dynamic effects or impurities. To resolve:

- Acquire high-resolution NMR (500 MHz or above) and compare with computed spectra (e.g., using ACD/Labs or ChemDraw predictions).

- For crystal structure validation, use X-ray diffraction (single-crystal) refined via SHELXL . If crystallinity is poor, employ dynamic NMR (variable-temperature studies) to assess conformational exchange .

- Cross-validate with mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (expected [M+H]⁺ ~249 Da) .

Functionalization Strategies for Derivatives

Q. Q: What methods enable selective functionalization of the amine group without disturbing halogen substituents?

A: The amine group can be modified via:

- Acylation: React with acetyl chloride in THF at 0°C, preserving bromine and chlorine substituents.

- Cross-coupling: Employ Buchwald-Hartwig amination with aryl halides, using Pd(OAc)₂/XPhos catalyst systems. Ensure methyl groups do not hinder catalyst access .

- Protection-deprotection: Use Boc anhydride for temporary protection during subsequent reactions (e.g., Suzuki couplings at position 5) .

Advanced Applications in Medicinal Chemistry

Q. Q: How can this compound serve as a scaffold for kinase inhibitor development?

A: The pyridine core and halogen substituents make it a candidate for targeting ATP-binding pockets:

- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). Methyl groups may enhance hydrophobic interactions .

- SAR optimization: Replace chlorine with bioisosteres (e.g., CF₃) to improve binding affinity. Synthesize analogs via Pd-catalyzed cross-couplings and screen against kinase panels .

- Validate inhibitory activity via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and correlate with computational predictions .

Safety and Handling in Laboratory Settings

Q. Q: What safety protocols are critical when handling this compound?

A:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations due to potential halogenated byproduct volatility .

- Spill management: Neutralize with activated carbon or vermiculite; avoid water to prevent exothermic reactions.

- Waste disposal: Collect halogenated waste in sealed containers for incineration. Avoid mixing with strong oxidizers (e.g., HNO₃) .

Computational Modeling of Reactivity

Q. Q: Which computational tools predict the compound’s reactivity in cross-coupling reactions?

A:

- DFT calculations: Use Gaussian 16 or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on the C-Br bond activation energy and steric effects from methyl groups .

- Solvent effects: Simulate reaction pathways in toluene or DMF using COSMO-RS to optimize yields.

- Machine learning: Train models on existing pyridine coupling data (e.g., USPTO databases) to predict feasible reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.